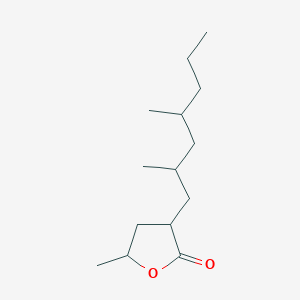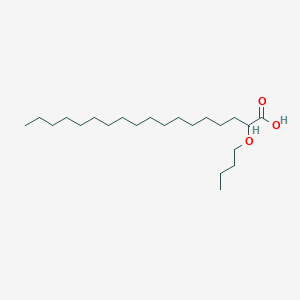
2-Butoxyoctadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butoxyoctadecanoic acid is a long-chain fatty acid derivative, characterized by the presence of a butoxy group attached to the octadecanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-butoxyoctadecanoic acid typically involves the esterification of octadecanoic acid (stearic acid) with butanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:
C17H35COOH+C4H9OH→C17H35COOC4H9+H2O
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Butoxyoctadecanoic acid can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form a carboxyl group, resulting in the formation of octadecanedioic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol, 2-butoxyoctadecanol.
Substitution: The butoxy group can be substituted with other functional groups, such as halogens or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products:
Oxidation: Octadecanedioic acid.
Reduction: 2-Butoxyoctadecanol.
Substitution: Halogenated or aminated derivatives of this compound.
Applications De Recherche Scientifique
2-Butoxyoctadecanoic acid has several applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential role in lipid metabolism and as a model compound for studying fatty acid derivatives.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the production of cosmetics, lubricants, and plasticizers due to its ability to modify the physical properties of materials.
Mécanisme D'action
The mechanism by which 2-butoxyoctadecanoic acid exerts its effects is primarily through its interaction with lipid membranes. The butoxy group enhances the compound’s solubility in both aqueous and lipid environments, allowing it to integrate into lipid bilayers and alter their properties. This can affect membrane fluidity, permeability, and the activity of membrane-bound enzymes and receptors.
Comparaison Avec Des Composés Similaires
2-Hydroxyoctadecanoic acid: Similar in structure but contains a hydroxyl group instead of a butoxy group.
2-Oxooctadecanoic acid: Contains a keto group at the second position instead of a butoxy group.
Comparison:
2-Butoxyoctadecanoic acid vs. 2-Hydroxyoctadecanoic acid: The butoxy group in this compound provides greater hydrophobicity compared to the hydroxyl group in 2-hydroxyoctadecanoic acid, making it more suitable for applications requiring non-polar characteristics.
This compound vs. 2-Oxooctadecanoic acid: The butoxy group in this compound offers different reactivity compared to the keto group in 2-oxooctadecanoic acid, leading to distinct chemical behaviors and applications.
Propriétés
Numéro CAS |
114801-87-5 |
|---|---|
Formule moléculaire |
C22H44O3 |
Poids moléculaire |
356.6 g/mol |
Nom IUPAC |
2-butoxyoctadecanoic acid |
InChI |
InChI=1S/C22H44O3/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22(23)24)25-20-6-4-2/h21H,3-20H2,1-2H3,(H,23,24) |
Clé InChI |
DJAKYLOHLKALEL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C(=O)O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



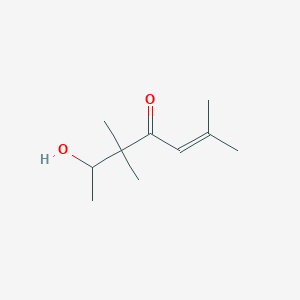
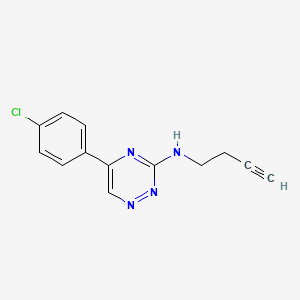
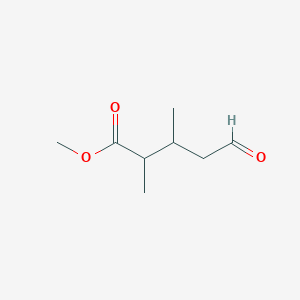
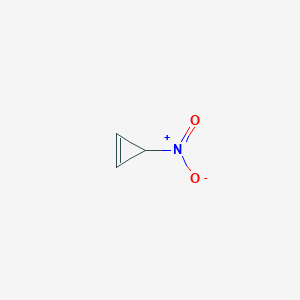
![3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione](/img/structure/B14308248.png)
![2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid](/img/structure/B14308249.png)
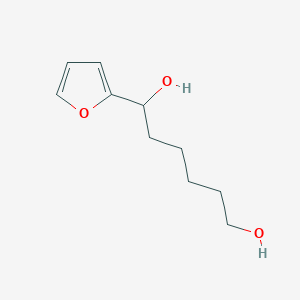

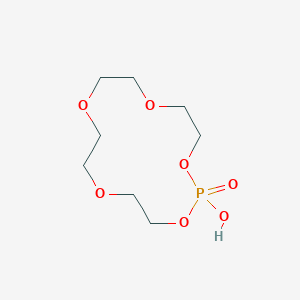
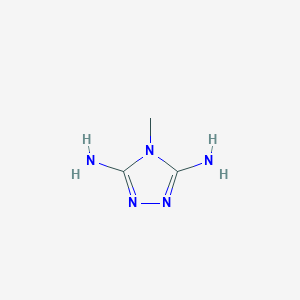
![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]](/img/structure/B14308288.png)
![1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14308299.png)
